Bienvenue dans la boutique en ligne BenchChem!

5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

Regioisomerism X-ray crystallography Sartan impurity profiling

5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS 358685-13-9) is a fully characterized, N-1 triphenylmethyl-protected tetrazole derivative with a pendant dibromomethyl group on the distal biphenyl ring. It is primarily classified as Olmesartan Impurity 2 (Olmesartan TTBB Dibromo Impurity) and is employed as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) of olmesartan medoxomil API and finished dosage forms in support of Abbreviated New Drug Applications (ANDA).

Molecular Formula C33H24Br2N4
Molecular Weight 636.4 g/mol
CAS No. 358685-13-9
Cat. No. B3131848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
CAS358685-13-9
Molecular FormulaC33H24Br2N4
Molecular Weight636.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br
InChIInChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-37-38-39(32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H
InChIKeyXADJWXJJVWQFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS 358685-13-9): Sourcing Specification for Olmesartan Dibromo Impurity Reference Standards


5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS 358685-13-9) is a fully characterized, N-1 triphenylmethyl-protected tetrazole derivative with a pendant dibromomethyl group on the distal biphenyl ring. It is primarily classified as Olmesartan Impurity 2 (Olmesartan TTBB Dibromo Impurity) [1] and is employed as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) of olmesartan medoxomil API and finished dosage forms in support of Abbreviated New Drug Applications (ANDA) [2]. The compound bears structural hallmarks of genotoxic alerting functionality and is monitored as a potential genotoxic impurity in sartan drug substances [3].

Why Generic Sartan Impurity Standards Cannot Substitute for 5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS 358685-13-9) in Olmesartan QC Workflows


Sartan synthetic pathways generate a family of structurally related brominated biphenyl tetrazole impurities that differ critically in trityl regioisomerism (N-1 versus N-2) and halogenation degree (monobromo versus dibromo). Single-crystal X-ray diffraction studies have demonstrated that N-tritylated 5-(biphenyl-2-yl)tetrazole intermediates exist exclusively as the N-2 regioisomer in the solid state, meaning the N-1 isomer represented by this compound is a kinetically distinct entity with different chromatographic retention, ionization efficiency, and potentially different reactivity [1]. Furthermore, the dibromomethyl moiety confers distinct mass spectrometric properties (m/z 395 for the deprotected form) compared to the monobromomethyl analog (m/z 315), directly impacting method sensitivity and specificity in HPLC-MS and HPLC-UV assays [2][3].

Quantitative Differential Evidence for 5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS 358685-13-9) Versus Closest Analogs


Regioisomeric Identity: N-1-Trityl (CAS 358685-13-9) Versus N-2-Trityl Dibromo Analog (CAS 151052-34-5)

X-ray crystallographic analysis of olmesartan medoxomil intermediates reveals that N-tritylated 5-(biphenyl-2-yl)tetrazole intermediates exist exclusively as the N-2-trityl regioisomer in the solid state [1]. The target compound, bearing the trityl substituent at N-1 of the tetrazole ring, represents the kinetically formed regioisomer that is absent in the thermodynamically stable crystalline phase. This structural distinction directly affects chromatographic retention time, NMR chemical shifts, and potentially the rate of detritylation during downstream deprotection steps. Procurement of the correct N-1 regioisomer is therefore essential for accurate peak identification and quantification in olmesartan impurity profiling, as the N-2 isomer (CAS 151052-34-5, commercially designated as Candesartan Dibromo N2-Trityl Impurity) will co-elute at a different retention time under the same HPLC conditions .

Regioisomerism X-ray crystallography Sartan impurity profiling

Halogenation Degree: Dibromo-Trityl Impurity (CAS 358685-13-9) Versus Monobromo-Trityl Impurity (CAS 124750-51-2) in HPLC-UV Method Performance

A validated HPLC-UV method for the simultaneous determination of N-trityl monobromo (Impurity 1, CAS 124750-51-2) and N-trityl dibromo (Impurity 2, CAS 358685-13-9) impurities in olmesartan medoxomil API established comparable method performance with distinct recovery profiles [1]. Both impurities exhibited linear calibration in the range 0.03097–0.2477 μg/mL. The dibromo impurity (Impurity 2, CAS 358685-13-9) showed an average recovery of 94.43% with RSD 2.72% (n=9), compared to 94.37% recovery with RSD 2.38% (n=9) for the monobromo impurity (Impurity 1). The correlation coefficient for the dibromo impurity was r=0.9987 versus r=0.9996 for the monobromo impurity. These data demonstrate that while both impurities can be quantified in the same HPLC run, they require independent calibration curves and cannot be quantified using a single reference standard due to differences in detector response linearity and precision [1].

HPLC method validation Genotoxic impurity quantification Recovery rate

Mass Spectrometric Detection Sensitivity: Deprotected Dibromo (BBT2) Versus Deprotected Monobromo (BBT1) in HPLC-MS Genotoxic Impurity Assays

An HPLC-MS method developed for the direct determination of deprotected genotoxic impurities in olmesartan medoxomil provides class-level inference for the trityl-protected parent compounds [1]. The deprotected dibromo analog BBT2 [5-(4'-dibromomethyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole] exhibited a limit of detection (LOD) of 6.08 ng/mL and a limit of quantification (LOQ) of 18.25 ng/mL, approximately two-fold higher than the corresponding values for the deprotected monobromo analog BBT1 (LOD 3.12 ng/mL, LOQ 9.35 ng/mL). The linear range for BBT2 was 0.0182–0.5475 μg/mL (r=0.999) versus 0.0094–0.5610 μg/mL (r=0.998) for BBT1. Average recovery for BBT2 was 98.0% (n=9, RSD=5.1%) versus 96.5% (n=9, RSD=4.8%) for BBT1. Selective ion monitoring at m/z 395 (BBT2) versus m/z 315 (BBT1) provides distinct mass channels, confirming that the dibromo and monobromo impurities require compound-specific MS parameter optimization and independent standard curves [1].

HPLC-MS Limit of detection Genotoxic impurity analysis

Predicted Physicochemical Properties as a Basis for Chromatographic Method Selectivity

Computationally predicted physicochemical properties for 5-(4'-(dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS 358685-13-9) include a boiling point of 738.3±70.0 °C, density of 1.42±0.1 g/cm³, and a pKa of 0.28±0.10 . The extremely low predicted pKa indicates that the tetrazole ring remains essentially un-ionized across the entire pH range typically used in reversed-phase HPLC (pH 2–8), meaning chromatographic retention is governed primarily by hydrophobic interactions rather than ion-exchange mechanisms. This contrasts with the monobromo analog (CAS 124750-51-2), which has a lower molecular weight (557.48 g/mol vs. 636.38 g/mol for the dibromo) and correspondingly reduced logP, producing shorter retention times on C18 stationary phases under identical mobile phase conditions . These property differences necessitate independent method development and system suitability verification for each impurity standard.

Predicted properties Chromatographic method development Physicochemical characterization

Regulatory Designation Specificity: Olmesartan Impurity 2 (CAS 358685-13-9) Versus Cross-Sartan N-2 Dibromo Impurity (CAS 151052-34-5)

CAS 358685-13-9 is specifically designated as Olmesartan Impurity 2 (Olmesartan TTBB Dibromo Impurity) by multiple certified reference standard suppliers and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. The N-2 regioisomer (CAS 151052-34-5), while structurally similar, is cross-designated as an impurity for multiple sartans—Candesartan Dibromo N2-Trityl Impurity, Losartan Dibromo N2-Trityl Impurity, Irbesartan Dibromo N2-Trityl Impurity, and Valsartan Dibromo N2-Trityl Impurity [2]. This cross-designation reflects the fact that the N-2 regioisomer is the thermodynamically stable form common to all sartan syntheses, whereas the N-1 regioisomer (CAS 358685-13-9) is specifically relevant to olmesartan processes where kinetic conditions may favor N-1 tritylation. For olmesartan-specific ANDA filings, regulatory agencies expect the use of olmesartan-designated impurity reference standards rather than generic sartan impurity standards [1].

Regulatory impurity designation ANDA submission Reference standard procurement

Procurement-Relevant Application Scenarios for 5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS 358685-13-9)


Olmesartan Medoxomil ANDA Impurity Method Development and Validation (AMV)

This compound serves as the primary reference standard for Impurity 2 (dibromo-trityl impurity) in HPLC-UV and HPLC-MS methods developed for olmesartan medoxomil ANDA submissions. The validated recovery data (94.43%, RSD 2.72%) and linear calibration range (0.03097–0.2477 μg/mL) established in the published HPLC-UV method provide a benchmark for method transfer and system suitability testing [1]. The compound's N-1 regioisomeric identity ensures correct retention time assignment distinct from the N-2 trityl impurity that may also be present in olmesartan API [2]. Procurement of this specific CAS-numbered standard, supplied with a Certificate of Analysis compliant with ISO 17034, is required for method validation protocols submitted to regulatory agencies.

Genotoxic Impurity Limit Testing in Olmesartan Medoxomil Drug Substance and Drug Product

As a potential genotoxic impurity containing a dibromomethyl alerting structure, this compound must be controlled at trace levels in olmesartan medoxomil per ICH M7 guidelines. The established HPLC-MS method uses selective ion monitoring at m/z 395 for the deprotected dibromo impurity (BBT2), with an LOQ of 18.25 ng/mL enabling quantification at sub-ppm levels relative to the API [3]. The trityl-protected parent compound (CAS 358685-13-9) is the appropriate reference standard for method development because it matches the N-1-trityl regioisomer that may be present as a process impurity in olmesartan synthesis, ensuring accurate quantification of the intact impurity prior to any sample preparation or derivatization steps [2].

Process Development and Scale-Up Control for Olmesartan Medoxomil Synthesis

During the multigram-scale synthesis of olmesartan medoxomil, the dibromo impurity can arise from over-bromination of the 4'-methylbiphenyl intermediate. The N-1 trityl regioisomer specifically forms under kinetic tritylation conditions that differ from those producing the thermodynamically favored N-2 regioisomer [2]. Process chemists use this compound as a reference marker to monitor and optimize reaction parameters (bromination stoichiometry, temperature, reaction time) to minimize dibromo impurity formation. The compound's predicted boiling point (738.3 °C) and density (1.42 g/cm³) assist in designing appropriate purification strategies such as recrystallization or column chromatography for impurity removal during scale-up .

Cross-Validation of Sartan Impurity Methods and Pharmacopoeial Monograph Development

Given that the N-2-trityl dibromo impurity (CAS 151052-34-5) is cross-designated across multiple sartans (candesartan, losartan, irbesartan, valsartan), procurement of the N-1-trityl dibromo impurity (CAS 358685-13-9) enables laboratories to perform definitive regioisomeric discrimination studies essential for pharmacopoeial monograph development [4]. These studies establish that the olmesartan-specific impurity profile contains the N-1 regioisomer that may co-elute with or be misidentified as the N-2 regioisomer if only the generic standard is used. The approximately 2-fold difference in MS detection sensitivity between dibromo and monobromo analogs (LOD 6.08 vs. 3.12 ng/mL) further necessitates procurement of the dibromo standard to avoid underestimation of impurity levels in pharmacopoeial limit tests [3].

Quote Request

Request a Quote for 5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.